1-Aminopyrene-4,5-dione
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Overview
Description
1-Aminopyrene-4,5-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes an amino group and two ketone groups at the 4 and 5 positions of the pyrene ring. The pyrene nucleus is widely exploited for its electronic and photophysical properties, making this compound a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminopyrene-4,5-dione can be synthesized through the oxidation of pyrene in the presence of a ruthenium salt catalyst. The 4,5-dione can be prepared under mild conditions and further oxidized to the tetraone by increasing the concentration of the oxidizing agent and heating to 40°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Aminopyrene-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form tetrahydropyrene derivatives.
Reduction: Hydrogenation of pyrene derivatives can yield compounds like tetrahydropyrene and hexahydropyrene.
Substitution: Amines, including this compound, can participate in nucleophilic substitution reactions, forming imine derivatives and sulfonamides.
Common Reagents and Conditions:
Oxidizing Agents: Ruthenium salts for oxidation.
Reducing Agents: Hydrogen gas for reduction reactions.
Acid Chlorides and Sulfonyl Chlorides: For forming amides and sulfonamides.
Major Products:
Tetrahydropyrene Derivatives: Formed through oxidation.
Imine Derivatives: Formed through reactions with aldehydes and ketones.
Sulfonamides: Formed through reactions with sulfonyl chlorides.
Scientific Research Applications
1-Aminopyrene-4,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-Aminopyrene-4,5-dione exerts its effects involves its interaction with molecular targets and pathways. For instance, it can activate the aryl hydrocarbon receptor, influencing various biological processes . The compound’s unique structure allows it to participate in non-covalent interactions, contributing to its diverse applications .
Comparison with Similar Compounds
1-Aminopyrene: A closely related compound with similar applications and properties.
1,6-Dinitropyrene and 1,3-Dinitropyrene: Known for their developmental toxicity and environmental impact.
1-Hydroxypyrene: Another derivative with significant biological effects.
Uniqueness: 1-Aminopyrene-4,5-dione stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
115084-28-1 |
---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-aminopyrene-4,5-dione |
InChI |
InChI=1S/C16H9NO2/c17-12-7-6-11-14-9(12)5-4-8-2-1-3-10(13(8)14)15(18)16(11)19/h1-7H,17H2 |
InChI Key |
AQEFFYFQOCKMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C4=C3C(=C(C=C4)N)C=C2 |
Origin of Product |
United States |
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